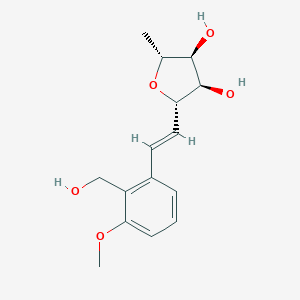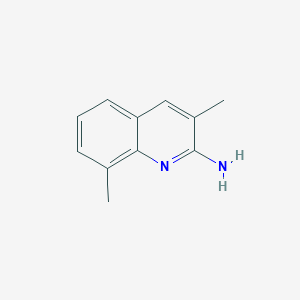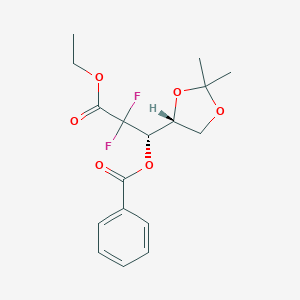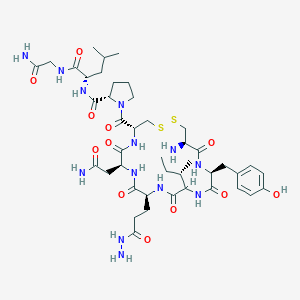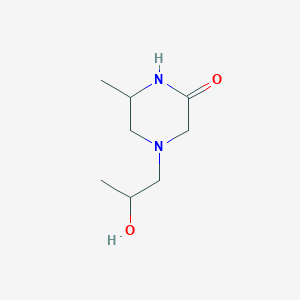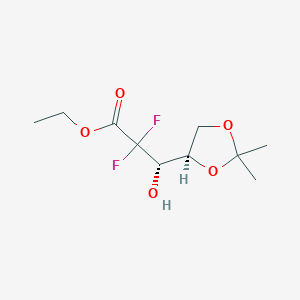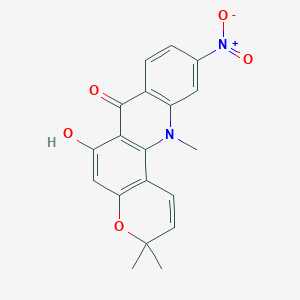
10-Nitronoracronycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Nitronoracronycin is a natural product that has been extensively studied in recent years due to its potential applications in scientific research. It is a member of the noracronycin family of compounds, which are known for their antibacterial and antifungal properties.
作用機序
The mechanism of action of 10-nitronoracronycin is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. It has been shown to inhibit the activity of bacterial and fungal enzymes, which may be responsible for its antibacterial and antifungal properties. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which may be responsible for its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
10-Nitronoracronycin has several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, suggesting that it may be effective in the treatment of infections. It has also been found to inhibit the growth of cancer cells, suggesting that it may have anticancer properties. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which may be responsible for its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 10-nitronoracronycin in lab experiments is its potential as a new antibiotic. Its antibacterial and antifungal properties make it a promising candidate for the development of new antibiotics. Additionally, its ability to inhibit the growth of cancer cells and acetylcholinesterase make it a potential candidate for the development of new anticancer and Alzheimer's disease treatments. One limitation of using 10-nitronoracronycin in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 10-nitronoracronycin. One direction is the development of new antibiotics based on its structure and properties. Another direction is the development of new anticancer and Alzheimer's disease treatments based on its ability to inhibit the growth of cancer cells and acetylcholinesterase. Additionally, further research is needed to fully understand the mechanism of action of 10-nitronoracronycin and its potential applications in scientific research.
合成法
The synthesis of 10-nitronoracronycin is a complex process that involves several steps. The first step is the isolation of the natural product from its source, which is usually a soil-dwelling actinomycete bacterium. The isolated compound is then subjected to various chemical reactions to modify its structure and enhance its properties. One such reaction is the nitration of the compound to form 10-nitronoracronycin.
科学的研究の応用
10-Nitronoracronycin has several potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. It has also been found to inhibit the growth of cancer cells, suggesting that it may have anticancer properties as well. Additionally, 10-nitronoracronycin has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
特性
CAS番号 |
133761-42-9 |
|---|---|
製品名 |
10-Nitronoracronycin |
分子式 |
C19H16N2O5 |
分子量 |
352.3 g/mol |
IUPAC名 |
6-hydroxy-3,3,12-trimethyl-10-nitropyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C19H16N2O5/c1-19(2)7-6-12-15(26-19)9-14(22)16-17(12)20(3)13-8-10(21(24)25)4-5-11(13)18(16)23/h4-9,22H,1-3H3 |
InChIキー |
CLHDMYCBLUDRPM-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4)[N+](=O)[O-])C)O)C |
正規SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4)[N+](=O)[O-])C)O)C |
その他のCAS番号 |
133761-42-9 |
同義語 |
10-nitronoracronycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



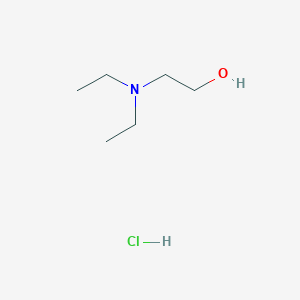
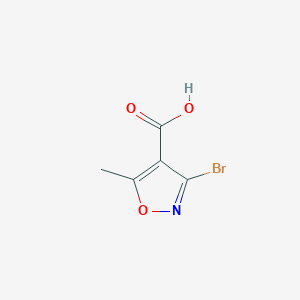

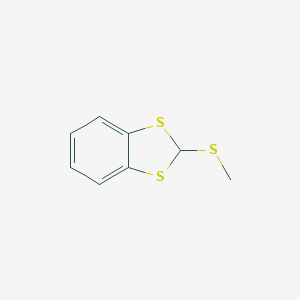
![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
